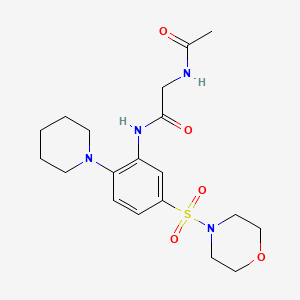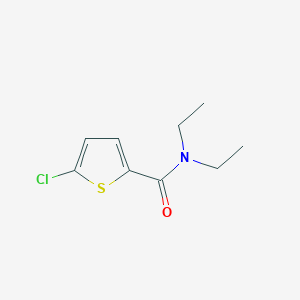
N-ethyl-N-(2-methylphenyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-(2-methylphenyl)cyclobutanecarboxamide, also known as eticlopride, is a highly selective dopamine D2 receptor antagonist. It is a widely used research tool in the field of neuroscience and has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
Eticlopride acts as a competitive antagonist at dopamine D2 receptors, blocking the binding of dopamine and preventing its downstream signaling. This results in a decrease in dopamine-mediated neurotransmission and modulation of various physiological processes.
Biochemical and Physiological Effects:
The primary biochemical and physiological effects of N-ethyl-N-(2-methylphenyl)cyclobutanecarboxamide are related to its antagonistic activity at dopamine D2 receptors. This can result in a range of effects, including decreased locomotor activity, reduced reward-related behaviors, and altered motor function. Eticlopride has also been shown to modulate the release of other neurotransmitters, such as glutamate and GABA, and may have effects on other signaling pathways as well.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-ethyl-N-(2-methylphenyl)cyclobutanecarboxamide is its high selectivity for dopamine D2 receptors, which allows for specific targeting of this receptor subtype in various experimental settings. However, N-ethyl-N-(2-methylphenyl)cyclobutanecarboxamide also has some limitations, including its relatively low affinity for the receptor and its potential to interact with other receptor subtypes at higher concentrations.
Zukünftige Richtungen
There are many potential future directions for research on N-ethyl-N-(2-methylphenyl)cyclobutanecarboxamide. One area of interest is the development of new drugs targeting the dopamine system that may have improved efficacy and fewer side effects than currently available treatments. Another area of interest is the use of N-ethyl-N-(2-methylphenyl)cyclobutanecarboxamide in combination with other drugs or therapies to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-ethyl-N-(2-methylphenyl)cyclobutanecarboxamide on various physiological processes and to identify potential new therapeutic targets.
Synthesemethoden
Eticlopride can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-methylphenylcyclobutanecarboxylic acid with ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
Eticlopride is primarily used as a research tool to study the role of dopamine D2 receptors in various physiological and pathological processes. It has been used in a wide range of studies, including those related to addiction, schizophrenia, Parkinson's disease, and depression. Eticlopride is also commonly used in preclinical studies to evaluate the efficacy of new drugs targeting the dopamine system.
Eigenschaften
IUPAC Name |
N-ethyl-N-(2-methylphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-15(14(16)12-8-6-9-12)13-10-5-4-7-11(13)2/h4-5,7,10,12H,3,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYNACIZLWOMJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7505859.png)
![[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505867.png)





![1-[4-(Pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505912.png)
![2,2-dimethyl-N-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7505926.png)
![2-Methyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7505927.png)



